3-(Sulfanylcarbonyl)benzoic acid
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Overview
Description
3-(Sulfanylcarbonyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a carboxyl group (-COOH) attached to a benzene ring, with a sulfanylcarbonyl group (-CSH) at the meta position relative to the carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Sulfanylcarbonyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-bromobenzoic acid with thiourea, followed by hydrolysis to yield the desired product. The reaction conditions typically include:
Reagents: 3-bromobenzoic acid, thiourea, hydrochloric acid
Conditions: Reflux in ethanol, followed by hydrolysis with aqueous acid
Another method involves the direct thiolation of 3-chlorobenzoic acid using sodium sulfide under basic conditions:
Reagents: 3-chlorobenzoic acid, sodium sulfide
Conditions: Reflux in ethanol with sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Sulfanylcarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products
Oxidation: Sulfonylbenzoic acids
Reduction: Benzyl alcohols or benzaldehydes
Substitution: Nitrobenzoic acids, halobenzoic acids
Scientific Research Applications
3-(Sulfanylcarbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Sulfanylcarbonyl)benzoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. Additionally, the carboxyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
4-(Sulfanylcarbonyl)benzoic acid: Similar structure but with the sulfanyl group at the para position, leading to different reactivity and properties.
2-(Sulfanylcarbonyl)benzoic acid: Sulfanyl group at the ortho position, affecting steric and electronic properties.
Uniqueness
3-(Sulfanylcarbonyl)benzoic acid is unique due to the position of the sulfanyl group, which influences its reactivity and potential applications. The meta position allows for specific interactions and reactions that are not possible with ortho or para derivatives, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
61260-12-6 |
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Molecular Formula |
C8H6O3S |
Molecular Weight |
182.20 g/mol |
IUPAC Name |
3-sulfanylcarbonylbenzoic acid |
InChI |
InChI=1S/C8H6O3S/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10)(H,11,12) |
InChI Key |
OMDOEAPDFLNKSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)S)C(=O)O |
Origin of Product |
United States |
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